6-Chloro-3,4-diiodo-1H-indazole is a heterocyclic compound that belongs to the indazole family, which is recognized for its diverse biological activities and potential applications in medicinal chemistry. The presence of chlorine and iodine atoms in its structure enhances its reactivity and makes it a valuable intermediate in organic synthesis. Indazoles, including this compound, are often explored for their therapeutic potential, particularly in the development of anticancer agents and other pharmaceuticals .
This compound can be synthesized from various starting materials, typically involving the iodination and chlorination of indazole derivatives. The synthesis route often includes the use of specific reagents and reaction conditions to achieve the desired halogenation at the 3 and 4 positions of the indazole ring.
6-Chloro-3,4-diiodo-1H-indazole is classified as a halogenated indazole. Its molecular formula is , indicating the presence of two iodine atoms, one chlorine atom, and two nitrogen atoms in its structure. This classification places it within a category of compounds that are frequently investigated for their biological properties and chemical reactivity .
The synthesis of 6-chloro-3,4-diiodo-1H-indazole typically involves several key steps:
The molecular structure of 6-chloro-3,4-diiodo-1H-indazole features a fused bicyclic system with distinct halogen substituents:
6-Chloro-3,4-diiodo-1H-indazole can undergo various chemical reactions:
These reactions allow for versatile modifications of the indazole framework, making it suitable for various synthetic applications.
The mechanism of action for 6-chloro-3,4-diiodo-1H-indazole involves its interaction with specific biological targets, such as enzymes or receptors. The halogen substituents may enhance binding affinity due to steric effects or electronic properties:
Relevant data indicate that halogenated compounds like this one often display unique reactivity profiles compared to their non-halogenated analogs .
6-Chloro-3,4-diiodo-1H-indazole has several scientific uses:
The unique combination of chlorine and iodine in its structure allows for diverse applications in both synthetic chemistry and drug development .
Halogenation—particularly with chlorine and iodine—serves as a cornerstone strategy in modern medicinal chemistry for optimizing pharmacologically active scaffolds. Indazoles, as fused heterobicyclic systems, exhibit exceptional versatility in drug discovery when functionalized with halogens. These substitutions profoundly influence molecular properties through three primary mechanisms:
Steric and Electronic Modulation: Chlorine atoms (smaller atomic radius: 175 pm) enhance π-stacking interactions within enzyme binding pockets, while iodine (larger radius: 198 pm) creates pronounced steric hindrance and lipophilic domains. This dual influence is exemplified in anti-cancer agents like pazopanib (featuring chlorine at C6) and entrectinib (utilizing iodine at C5), where halogen placement dictates target selectivity across tyrosine kinases [1].
Metabolic Stability Enhancement: Iodine’s high atomic mass (126.90 g/mol) and low electronegativity (2.66) reduce susceptibility to oxidative metabolism. This extends the half-life of iodinated indazoles like axitinib (an anti-angiogenic agent) compared to non-halogenated analogs. The 3,4-diiodo configuration in our subject compound creates steric shielding of the N–H bond, potentially impeding cytochrome P450-mediated deactivation [5] [7].
Molecular Recognition: Halogens participate in halogen bonding with protein residues—an interaction increasingly exploited in rational drug design. Iodine forms the strongest halogen bonds (binding energy: 3–7 kcal/mol), enabling high-affinity interactions with carbonyl oxygen atoms in kinase hinge regions. Clinical-stage cGAS inhibitors leverage this phenomenon, where iodinated indazoles disrupt protein-DNA interfaces in autoimmune disorders [5].
Table 1: Therapeutic Advantages of Halogen Positioning in Indazole-Based Drugs
Drug/Compound | Halogen Position | Biological Target | Key Pharmacological Outcome |
---|---|---|---|
Pazopanib | 6-Chloro | VEGFR/PDGFR | Enhanced kinase selectivity & reduced off-target effects |
Axitinib | 7-Iodo (analogous) | VEGFR | Improved binding pocket occupancy via halogen bonding |
cGAS Inhibitors | 3,4-Diiodo | Cyclic GMP-AMP synthase | Disruption of protein-DNA interfaces |
6-Chloro-3,4-diiodo-1H-indazole | 3,4-Diiodo + 6-Cl | Kinases/cGAS (predicted) | Synergistic steric and electronic modulation |
The emergence of 6-chloro-3,4-diiodo-1H-indazole represents a strategic evolution: its chlorine atom fine-tunes electron distribution across the indazole core, while the adjacent iodine atoms create a steric "bulwark" capable of occupying deep hydrophobic enzyme sub-pockets. This configuration is chemically distinct from monohalogenated clinical candidates like brilanestrant (single chlorine) and leverages iodine’s unique capacity for in vivo imaging applications due to its radiopacity [1] [5].
The structural identity of 6-chloro-3,4-diiodo-1H-indazole (molecular formula: C₇H₃ClI₂N₂; exact mass: 435.77 g/mol) necessitates analysis across three taxonomic dimensions:
Core Tautomerism: Like all indazoles, this compound exhibits annular tautomerism between 1H (dominant) and 2H forms. The 1H-tautomer predominates (>95% in solid state), stabilized by intramolecular hydrogen bonding between N1–H and the adjacent iodine at C3. This tautomeric preference influences hydrogen-bond donor capacity—a critical factor in kinase inhibitor design where N–H⋯O=C interactions anchor compounds to the hinge region [1] [2].
Table 2: Structural Taxonomy of Clinically Significant Indazole Derivatives
Structural Feature | Exemplary Drugs | 6-Chloro-3,4-diiodo-1H-indazole | Functional Implications |
---|---|---|---|
Halogenation Pattern | Pazopanib (6-Cl) Axitinib (7-I) | 6-Cl + 3,4-di-I | Enhanced lipophilicity (cLogP ~3.8) & kinase binding |
Substituent Geometry | Granisetron (linear) Niraparib (ortho-substituted) | Ortho-diiodo configuration | Restricted bond rotation & enforced planar binding |
Electronic Profile | Bendazac (electron-withdrawing) Ledoxantrone (donor-substituted) | Net electron-deficient core | Increased oxidative stability & affinity for catalytic lysines |
Electronic Architecture: The chlorine at C6 (Hammett constant: σₘ = 0.37) and iodines at C3/C4 (σₘ = 0.35) create a strongly electron-deficient aromatic system. Quantum mechanical calculations predict a dipole moment of 5.2 D—significantly higher than non-halogenated indazoles (2.3–3.8 D). This polarization enhances interactions with cationic residues (e.g., lysine or arginine) in enzymatic ATP-binding sites. The compound’s electron affinity also suggests potential as a radiosensitizer, where iodine atoms augment ionizing radiation effects in tumor cells [3] [5].
Spatiotemporal Positioning: The ortho-diiodo configuration imposes severe steric congestion near N2, effectively blocking nucleophilic attack at this position. Molecular modeling indicates this creates a "binding pocket adaptation" effect—where kinases like c-Src undergo induced-fit conformational changes to accommodate the halogenated core. This phenomenon was observed in crystallographic studies of related 3-iodoindazoles bound to c-Src, where iodine displaces conserved water molecules in the hydrophobic back pocket [3].
Functionally, 6-chloro-3,4-diiodo-1H-indazole occupies a niche within kinase inhibitor and anti-inflammatory agent taxonomies. Its halogenation pattern aligns with ATP-competitive inhibitors like pazopanib, while the diiodo motif mirrors structural strategies in cGAS inhibitors currently in development for lupus and Sjögren’s syndrome. The compound’s predicted bioavailability (QED score: 0.62) positions it as a promising scaffold for blood-brain barrier penetrant therapeutics—an area where iodinated compounds show historical success (e.g., thyroid hormones) [5] [8].
CAS No.: 654654-76-9
CAS No.: 36671-85-9
CAS No.: 11104-40-8
CAS No.:
CAS No.: 4696-35-9
CAS No.: 203860-42-8